
Methyl 4-(buta-1,3-dien-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a buta-1,3-dien-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate can be achieved through several methods. One common approach involves the gold-catalyzed reaction of propargylic esters with vinylazides. This reaction proceeds via a vinyl attack of vinylazides at alkenyl gold carbenes, leading to the formation of buta-1,3-dien-2-yl esters .
Industrial Production Methods
Industrial production of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of gold catalysts and controlled reaction environments are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (E)-4-(buta-1,3-dien-1-yl)benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (Z)-4-(buta-1,3-dien-1-yl)benzoate: Similar structure but different geometric configuration.
Ethyl (E)-4-(buta-1,3-dien-1-yl)benzoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl (E)-4-(buta-1,3-dien-1-yl)phenylacetate: Similar structure with a phenylacetate group instead of a benzoate group.
Uniqueness
Methyl (E)-4-(buta-1,3-dien-1-yl)benzoate is unique due to its specific geometric configuration and the presence of both a benzoate and a buta-1,3-dien-1-yl moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 4-[(1E)-buta-1,3-dienyl]benzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h3-9H,1H2,2H3/b5-4+ |
Clave InChI |
MCYVCGIHLWMEBG-SNAWJCMRSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=C/C=C |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)


![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
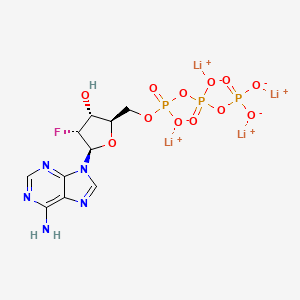
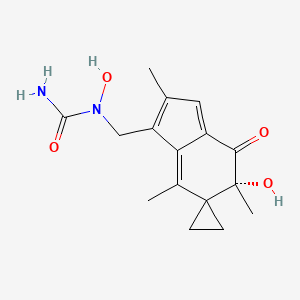
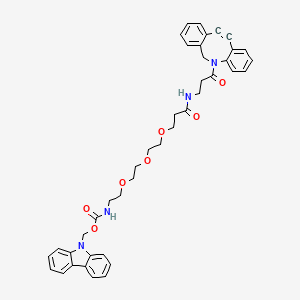
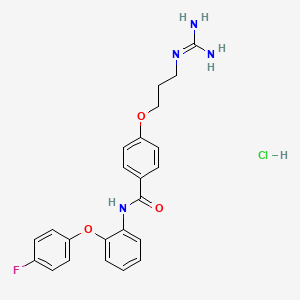
![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
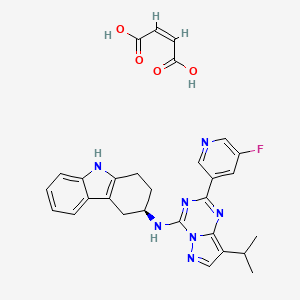
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)
